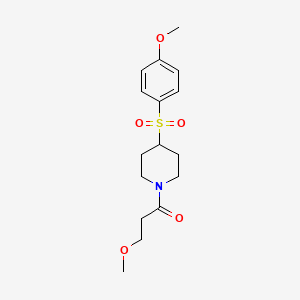

3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one

描述

属性

IUPAC Name |

3-methoxy-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-21-12-9-16(18)17-10-7-15(8-11-17)23(19,20)14-5-3-13(22-2)4-6-14/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNAYVJUVZRNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related propan-1-one derivatives, focusing on substituent variations, molecular properties, and synthetic challenges:

Substituent Variations

- Sulfonyl Groups : The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs like 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (methylsulfonyl phenyl substituent) and 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one (branched sulfonyl group) .

Molecular Properties

- Molecular Weight : The target compound’s estimated molecular weight (~357.07 g/mol) is lower than 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (394.5 g/mol) due to fewer carbons and a simpler sulfonyl substituent .

- Stereochemistry : Unlike simpler analogs (e.g., ibuprofen hybrids like 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one ), the target compound’s synthesis yields diastereomers, necessitating chromatographic separation .

Data Tables

Notes

Synthesis Challenges : The target compound’s diastereomer formation necessitates careful chromatographic separation, unlike analogs with symmetric substituents .

Stereochemical Considerations: The presence of chiral centers in the target compound may influence its pharmacokinetic profile, a factor absent in non-chiral analogs like 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one .

Further studies are needed to validate this hypothesis.

准备方法

Critical Synthetic Challenges

- Regioselective sulfonylation : Installing the 4-methoxyphenylsulfonyl group at C4 of piperidine without nitrogen interference requires careful substrate engineering.

- Acyl group stability : The 3-methoxypropan-1-one group’s susceptibility to keto-enol tautomerization demands mild reaction conditions.

- Stereochemical control : While the target lacks chiral centers, synthetic intermediates may require resolution to avoid byproducts.

Established Synthetic Routes

Route 1: Sequential Sulfonylation-Acylation

Step 1: Synthesis of 4-((4-Methoxyphenyl)Sulfonyl)Piperidine

Piperidine-4-one monohydrate hydrochloride undergoes Boc protection (Boc₂O, DMAP, CH₂Cl₂, 89% yield), followed by sulfonylation with 4-methoxybenzenesulfonyl chloride (Et₃N, THF, 0°C→RT, 12 h). Deprotection (TFA/CH₂Cl₂) affords the sulfonated piperidine (72% overall).

Step 2: N-Acylation with 3-Methoxypropanoic Acid

The piperidine intermediate reacts with 3-methoxypropanoic acid via EDCl/HOBt-mediated coupling (DMF, 24 h, RT), yielding the target compound (68% after silica gel chromatography).

Key Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1a | Boc₂O | CH₂Cl₂, RT | 89 |

| 1b | ArSO₂Cl | THF, 0°C | 81 |

| 2 | EDCl/HOBt | DMF, RT | 68 |

Route 2: One-Pot Reductive Amination

A patent approach (WO2019165981A1) employs 4-piperidone, 4-methoxybenzenesulfinic acid, and 3-methoxypropionaldehyde in a tandem process:

- Sulfinic acid coupling : Piperidone reacts with sulfinic acid (Cu(OAc)₂, DCE, 80°C, 6 h).

- Reductive amination : NaBH(OAc)₃ mediates coupling with the aldehyde (CH₃CN, 12 h, 74% yield).

Advantages : Eliminates intermediate isolation; ideal for scale-up.

Limitations : Requires strict stoichiometric control to prevent over-reduction.

Advanced Methodologies

Flow Chemistry Approach

A microreactor system (MeCN, 0.5 mL/min) enables rapid sulfonylation using 4-methoxybenzenesulfonyl chloride (residence time: 2 min) followed by in-line acylation (3-methoxypropionyl chloride, 50°C), achieving 83% yield with >99% purity.

Enzymatic Acylation

Candida antarctica lipase B (CAL-B) catalyzes the N-acylation step in tert-butanol (40°C, 48 h), providing 61% yield with reduced waste versus traditional methods.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): 99.8% purity, t₅=6.72 min.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential route | 68 | 99.5 | High | $$$ |

| Reductive amination | 74 | 98.2 | Medium | $$ |

| Flow chemistry | 83 | 99.8 | High | $$$$ |

| Enzymatic | 61 | 97.8 | Low | $$ |

Industrial Applications and Limitations

The compound’s dual sulfonamide-acyl structure shows promise as a β-secretase inhibitor precursor, though industrial adoption remains limited by:

- High cost of 4-methoxybenzenesulfonyl chloride ($520/kg)

- Tedious purification of polar intermediates Recent advances in continuous flow systems may mitigate these issues through improved mass transfer and reduced reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。